molecular formula C20H25NO4 B11945766 Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate CAS No. 853329-91-6

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B11945766
CAS No.: 853329-91-6
M. Wt: 343.4 g/mol
InChI Key: AOIZVPNOPKBKCH-UHFFFAOYSA-N
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Description

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an isopropylphenyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-isopropylbenzaldehyde with diethyl 2-methylpyrrole-3,4-dicarboxylate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process may be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The aromatic ring and the pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-methyl-1H-pyrrole-3,4-dicarboxylate: Lacks the isopropylphenyl group, making it less hydrophobic.

    1-(2-Isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.

    Methyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: Has a methyl ester group instead of an ethyl ester group, influencing its physical and chemical properties.

Uniqueness

Diethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester groups and the isopropylphenyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

853329-91-6

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

diethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C20H25NO4/c1-6-24-19(22)16-12-21(14(5)18(16)20(23)25-7-2)17-11-9-8-10-15(17)13(3)4/h8-13H,6-7H2,1-5H3

InChI Key

AOIZVPNOPKBKCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C(=O)OCC)C)C2=CC=CC=C2C(C)C

Origin of Product

United States

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